U0126

Übersicht

Beschreibung

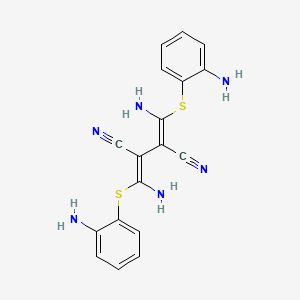

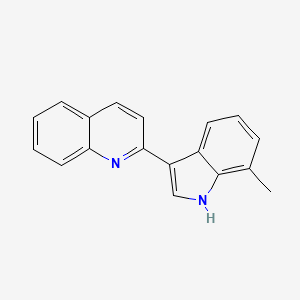

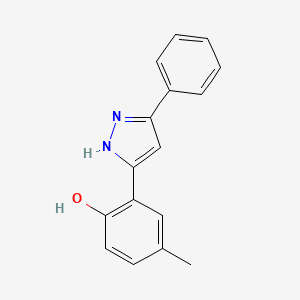

U0126 ist eine chemische Verbindung, die für ihre Rolle als potenter und selektiver Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase 1 und 2 (MEK1 und MEK2) bekannt ist. Es wurde in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in Studien zu Krebs, Neurobiologie und zellulären Signalwegen . Die chemische Struktur der Verbindung ist 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadien .

Wissenschaftliche Forschungsanwendungen

U0126 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Zelluläre Signalgebung: This compound wird verwendet, um verschiedene zelluläre Prozesse zu untersuchen, darunter Differenzierung, Autophagie und Apoptose.

Fettleibigkeitsforschung: Neuere Studien haben gezeigt, dass this compound die thermogene Differenzierung in Präadipozyten induzieren kann, was auf sein Potenzial in der Behandlung von Fettleibigkeit hindeutet.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Kinaseaktivität von MEK1 und MEK2 hemmt und so die Aktivierung der extrazellulären signalregulierten Kinasen 1 und 2 (ERK1 und ERK2) verhindert. Diese Hemmung stört den MAPK/ERK-Signalweg, der an verschiedenen zellulären Prozessen wie Proliferation, Differenzierung und Überleben beteiligt ist . Zusätzlich wurde gezeigt, dass this compound als Antioxidans wirkt und reaktive Sauerstoffspezies in Zellen reduziert .

Wirkmechanismus

U0126, also known as “U 0126”, “U-0126”, or “1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene”, is a potent and selective inhibitor of the MAP kinase kinases, MEK1 and MEK2 . It plays a crucial role in various biological processes, including cell growth, differentiation, autophagy, apoptosis, and stress responses .

Target of Action

This compound primarily targets the MAP kinase kinases, MEK1 and MEK2 . These kinases are part of the Ras/Raf/MEK/ERK signaling cascade, a central intracellular pathway activated by a wide range of growth factors, cytokines, and hormones to promote cell survival, proliferation, growth, and differentiation .

Mode of Action

This compound acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2; also called MAP kinases p44 and p42) . This inhibition disrupts the Raf/MEK/ERK signaling pathway, which is essential for various cellular activities .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Raf/MEK/ERK signaling pathway . By inhibiting MEK1/2, this compound prevents the activation of ERK1/2, disrupting this pathway . This disruption can affect various cellular activities, including cell proliferation, differentiation, and survival .

Pharmacokinetics

It’s known that this compound is soluble in dmso at a concentration of 10 mg/ml .

Result of Action

This compound has been shown to suppress autophagy and inhibit apoptosis . Studies have demonstrated that treatment with this compound reduces levels of Beclin-1 and LC3, markers of autophagy, and increases p62 expression . It also reduces caspase-3 activity and the number of TUNEL-positive cells, indicating reduced apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress can affect the efficacy of this compound. Interestingly, this compound has been reported to function as an antioxidant that protects cells against various oxidative stress inducers . This protective effect is independent of its function as a MEK inhibitor .

Zukünftige Richtungen

U0126 has been used in various research contexts, including the study of ERK2 function in amyloid precursor protein (APP) knockout (KO) mice neurons , and as an MEK inhibitor in mononucleated myogenic cells derived from breast muscles of chicken embryos . Its future use will likely continue in these and other research areas.

Biochemische Analyse

Biochemical Properties

U0126 plays a significant role in biochemical reactions. It acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This inhibition of the Ras/Raf/MEK/ERK signaling pathway is central to different cell death programs, such as autophagy and apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is closely related to various biological processes, such as differentiation, cell growth, autophagy, apoptosis, and stress responses . It plays an essential role in balancing cellular homeostasis . This compound can function as an antioxidant that protects cells against a number of different oxidative-stress inducers .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is a direct inhibitor of the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2 . This inhibition prevents the activation of ERK1/2, thereby influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been reported that this compound can function as an antioxidant that protects cells against a number of different oxidative-stress inducers

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that a daily intraperitoneal dosage of 30 mg/kg of this compound was administered for 3 consecutive days following a myocardial infarction, which significantly improved cognitive decline .

Metabolic Pathways

This compound is involved in the Ras/Raf/MEK/ERK signaling pathway . This pathway plays a vital role in various biological processes, such as differentiation, cell growth, autophagy, apoptosis, and stress responses .

Transport and Distribution

It is known that this compound acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of ERK1/2 .

Subcellular Localization

It is known that this compound acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of ERK1/2 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von U0126 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, wird die Verbindung in der Regel in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation und Reduktion. Es ist bekannt, als reaktive Sauerstoffspezies (ROS)-Fänger zu wirken, was auf seine Beteiligung an Redoxreaktionen hindeutet .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel und Reduktionsmittel. Die Bedingungen für diese Reaktionen beinhalten häufig kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Zum Beispiel kann die Oxidation von this compound zur Bildung von fluoreszierenden Oxidationsprodukten führen .

Analyse Chemischer Reaktionen

Types of Reactions

U0126 undergoes various chemical reactions, including oxidation and reduction. It is known to act as a reactive oxygen species (ROS) scavenger, which indicates its involvement in redox reactions .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents and reducing agents. The conditions for these reactions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation of this compound can lead to the formation of fluorescent oxidation products .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

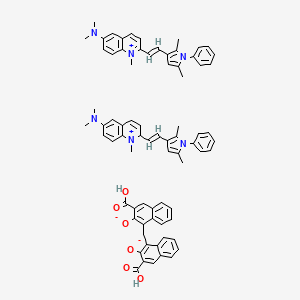

Trametinib: Ein weiterer MEK-Inhibitor, der in der Krebsforschung eingesetzt wird.

Pimasertib: Ein selektiver Inhibitor von MEK1 und MEK2 mit Anwendungen in der Onkologie.

PD0325901: Ein potenter MEK-Inhibitor, der in Studien zu Krebs und anderen Krankheiten verwendet wird.

Einzigartigkeit von U0126

This compound ist einzigartig aufgrund seiner doppelten Rolle als MEK-Inhibitor und Antioxidans. Während andere MEK-Inhibitoren in erster Linie darauf ausgerichtet sind, den MEK/ERK-Signalweg zu hemmen, bietet this compound auch Schutz vor oxidativem Stress, was es in einer breiteren Palette von Forschungsanwendungen wertvoll macht .

Eigenschaften

IUPAC Name |

2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXZJFMOKTQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040470 | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109511-58-2 | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109511-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

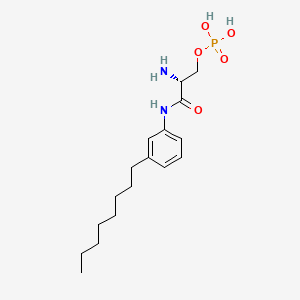

![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)

![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)

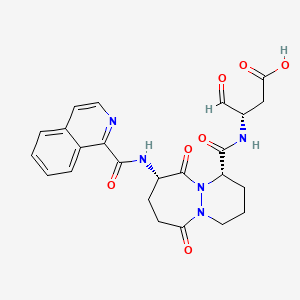

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)